![molecular formula C24H19N3O2S B2464637 10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896073-58-8](/img/structure/B2464637.png)

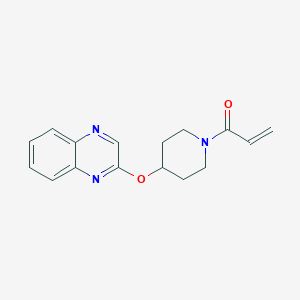

10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . Trityl chloride (TrCl) has been used as a neutral catalyst for this reaction . This method is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .Chemical Reactions Analysis

Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties . They can be synthesized through a one-pot multicomponent reaction involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Redox Reactions

A study explored the geometrical changes in a flavoenzyme model compound through hydrogen bonding to the pyrimidine ring. It was found that hydrogen bonding significantly altered the lengths of conjugated bonds involved in redox reactions, suggesting potential applications in understanding enzyme mechanisms and designing redox-active biomimetic compounds (Kawai, Kunitomo, & Ohno, 1996).

Synthesis and Structural Diversity

Another study focused on the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, illustrating a method for creating structurally diverse compounds from simple starting materials. This has implications for the development of novel heterocyclic compounds with potential applications in pharmaceuticals and material science (Damavandi & Sandaroos, 2012).

Green Chemistry Synthesis

The L-proline-catalyzed synthesis of benzo[h]pyrazolo-[3,4-b]quinoline derivatives demonstrates an environmentally friendly, "on water" protocol for generating complex heterocyclic ortho-quinones. This method emphasizes high atom economy and environmental benefits such as short reaction times and elimination of extraction and purification steps, relevant for sustainable chemical synthesis (Rajesh, Bala, Perumal, & Menéndez, 2011).

Organocatalysis and Room Temperature Synthesis

Research has developed a general method for synthesizing quinoxalines and pyrido-pyrazine derivatives using camphor sulfonic acid as an organocatalyst. This approach allows for the synthesis of diverse quinoxaline derivatives at room temperature, showing potential for efficient and versatile chemical synthesis processes (Kaur, Singh, Kaur, & Banerjee, 2021).

Eigenschaften

IUPAC Name |

10-methyl-3-(2-phenylethyl)-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S/c1-26-18-11-6-5-10-17(18)21(28)20-23(26)25-22(19-12-7-15-30-19)27(24(20)29)14-13-16-8-3-2-4-9-16/h2-12,15H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNRXJZYRHQHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)

![methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2464555.png)

![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)

![2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2464562.png)

![{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine](/img/structure/B2464567.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-trimethoxyphenyl)formamido]acetamide](/img/structure/B2464573.png)

![2-[3-(benzyloxy)phenyl]-1H-imidazole](/img/structure/B2464575.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2464577.png)